3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidinone core fused with a pyridazine-piperazine substructure. Key structural attributes include:
- A piperazine ring linked via a ketone-containing ethyl chain, enabling conformational flexibility and hydrogen bonding.
- A 6-cyclopropylpyridazine group, introducing steric and electronic effects that may modulate receptor interactions.
Properties
IUPAC Name |
3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-10-19(28)26-15(12-29-20(26)21-13)11-18(27)25-8-6-24(7-9-25)17-5-4-16(22-23-17)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYSQFSDJVULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making them important targets for cancer therapeutics.
Mode of Action
The compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1. This binding inhibits the kinase activity of these proteins, preventing them from phosphorylating their substrates and thus halting cell cycle progression. The compound also induces protein degradation by recruiting Cereblon.
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 affects the cell cycle regulatory pathway . By preventing the phosphorylation of retinoblastoma (Rb) protein, the compound keeps E2F transcription factors in their inactive state, preventing the transcription of genes necessary for DNA synthesis and cell cycle progression.
Biological Activity
The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , identified by its CAS number 2034370-20-0 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.51 g/mol . The structure includes a thiazolo-pyrimidine core linked to a piperazine moiety and a cyclopropyl-substituted pyridazine ring, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 412.51 g/mol |
| CAS Number | 2034370-20-0 |
Target Interactions
Research indicates that compounds with similar structural features often target various biological pathways. For instance, the piperazine ring is known for its ability to interact with neurotransmitter receptors, while the thiazolo-pyrimidine scaffold may exhibit activity against specific enzymes or microbial pathogens.
- Antimicrobial Activity : Preliminary studies suggest that related compounds show significant activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism typically involves inhibition of key metabolic pathways within the bacteria.
- Neuropharmacological Effects : The piperazine moiety is associated with central nervous system activity, potentially acting as an anxiolytic or antidepressant through modulation of serotonin and dopamine receptors .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of similar compounds, providing insights into their therapeutic potential:
- In Vitro Studies : In vitro assays demonstrated that derivatives of thiazolo-pyrimidines exhibit cytotoxicity against various cancer cell lines, suggesting potential antitumor activity .
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce inflammation and pain, indicating potential applications in treating conditions like arthritis or neuropathic pain .
Case Study 1: Antitubercular Activity
A study investigating the antitubercular properties of structurally related compounds found that they significantly inhibited the growth of Mycobacterium tuberculosis H37Ra. The study highlighted the importance of specific functional groups in enhancing activity against this pathogen.
Case Study 2: Neuropharmacology
Another research effort focused on the neuropharmacological effects of similar piperazine-containing compounds. Results indicated that these compounds could modulate neurotransmitter levels in animal models, leading to decreased anxiety-like behaviors .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, differing primarily in substituents and core heterocycles:
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Core: The target’s thiazolo-pyrimidinone core differs from pyrido-pyrimidinone () and pyrazolo-pyrimidinone () in ring size and heteroatom arrangement, affecting electron distribution and binding affinity .
Substituent Effects: Piperazine Derivatives: The target’s piperazinyl-oxoethyl linker contrasts with the ethylpiperazinyl group in ’s compound, which may alter solubility and metabolic stability . Functional Groups: The methyl group at position 7 (thiazolo-pyrimidinone) is conserved across analogues, suggesting its role in maintaining planar geometry for π-stacking interactions.
Reactivity Considerations:
Preparation Methods
Pyridazine Ring Formation
The 6-cyclopropylpyridazin-3-yl scaffold is synthesized via a modified nucleophilic aromatic substitution (SNAr) reaction. As demonstrated in pyridylpiperazine hybrid syntheses, 3-nitropyridazine derivatives undergo substitution with cyclopropylamine under reflux in acetonitrile (65–70°C, 12 h), leveraging the electron-withdrawing nitro group to activate the C-3 position. Subsequent hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 3-amino-6-cyclopropylpyridazine.
Piperazine Coupling
The 3-amino group is replaced with piperazine via a second SNAr reaction. Using potassium carbonate as a base in dimethylacetamide (DMA) at 100°C for 18 h, 3-amino-6-cyclopropylpyridazine reacts with 1-(chloroethyl)piperazine to afford 4-(6-cyclopropylpyridazin-3-yl)piperazine. Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) yields the intermediate in 55–60% purity.
Preparation of 7-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Biginelli Reaction for Dihydropyrimidinone Precursor
The thiazolo-pyrimidinone core originates from a Biginelli reaction. As reported in green synthesis protocols, pentane-2,4-dione (1.2 eq), thiourea (1.0 eq), and 4-methylbenzaldehyde (1.0 eq) react in the presence of the ionic liquid [H-Val][HSO₄] at 120°C for 6 h, yielding 5-acetyl-6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-thione (85% yield).
Cyclization to Thiazolo[3,2-a]pyrimidinone
The dihydropyrimidinethione undergoes cyclization with ethyl bromoacetate. Refluxing in acetone (12 h, 80°C) facilitates nucleophilic attack by the thione sulfur on the bromoacetate, followed by intramolecular cyclodehydration to form 7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. Recrystallization from ethanol affords the product as yellow crystals (75–80% yield, m.p. 244–246°C).
Coupling via Acylation Reaction
Bromoacetylation of Thiazolo-pyrimidinone
The thiazolo-pyrimidinone is functionalized with a bromoacetyl group. Treatment with bromoacetyl bromide (1.5 eq) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine, yields 3-(2-bromoacetyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (70% yield).
Piperazine Acylation
The final coupling involves reacting the bromoacetyl intermediate with 4-(6-cyclopropylpyridazin-3-yl)piperazine. In anhydrous acetonitrile, under nitrogen atmosphere, the piperazine (1.2 eq) and bromoacetyl compound (1.0 eq) are stirred with diisopropylethylamine (DIPEA, 2.0 eq) at 25°C for 24 h. The reaction proceeds via nucleophilic displacement of bromide by the piperazine nitrogen, forming the 2-oxoethyl bridge. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in 45–50% yield.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (s, 1H, thiazole-H), 4.72 (s, 2H, CH₂CO), 3.84–3.76 (m, 4H, piperazine-H), 3.45–3.38 (m, 4H, piperazine-H), 2.51 (s, 3H, CH₃), 1.94–1.87 (m, 1H, cyclopropyl-H), 1.02–0.96 (m, 4H, cyclopropyl-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 198.4 (C=O), 167.2 (thiazole-C), 154.1 (pyridazine-C), 134.5–116.8 (aromatic carbons), 52.3 (piperazine-C), 42.1 (CH₂CO), 22.7 (CH₃), 14.5 (cyclopropyl-C).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Piperazine Activation
Direct acylation of piperazine necessitated Boc protection/deprotection strategies to prevent over-alkylation. Employing HBTU as a coupling agent improved amide bond formation efficiency (65% yield vs. 40% with EDC).
Cyclopropane Stability
The cyclopropyl group exhibited sensitivity to strong acids during purification. Neutral workup conditions (pH 7–8) were critical to prevent ring-opening side reactions.
Solvent Selection
Acetonitrile outperformed DMF and THF in the acylation step, minimizing byproduct formation and enhancing reaction homogeneity.
Q & A
Basic: What synthetic strategies are effective for the multi-step preparation of this compound, and how are intermediates characterized?
Answer:
The synthesis involves sequential coupling of cyclopropane-functionalized pyridazine with piperazine derivatives, followed by thiazolo-pyrimidinone ring closure. Key intermediates (e.g., pyridazin-3-yl piperazine derivatives) should be characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to track carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated in pyridazinone analogs .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Answer:
- 1H/13C NMR : Critical for verifying connectivity of the piperazine, pyridazine, and thiazolo-pyrimidinone moieties. For example, deshielded protons near electronegative groups (e.g., cyclopropane) show distinct splitting patterns .
- IR Spectroscopy : Confirms functional groups like the thione (C=S) and carbonyl (C=O) via characteristic absorptions .
- HRMS : Provides precise molecular weight validation (±2 ppm error) .
Advanced: How can quantum chemical calculations optimize the synthesis of this compound?
Answer:
Computational frameworks like density functional theory (DFT) model transition states and intermediates, while artificial force-induced reaction (AFIR) methods predict viable pathways. The ICReDD approach integrates these with experimental data, reducing trial-and-error by identifying high-yield conditions (e.g., solvent polarity, catalyst loading) .
Advanced: What statistical experimental design (DoE) approaches optimize reaction conditions?
Answer:
- Fractional Factorial Designs : Screen variables (temperature, solvent, stoichiometry) with minimal experiments.
- Response Surface Methodology (RSM) : Optimizes non-linear relationships (e.g., temperature vs. yield).
- Example: Central composite designs improved yields in heterocyclic syntheses by 20–30% .
Basic: What functional groups in the compound influence reactivity and stability?
Answer:
- Thione (C=S) : Prone to oxidation; requires inert-atmosphere handling.
- Cyclopropane Ring : Strain-induced reactivity under thermal stress; store at ≤−20°C.
- Piperazine : Basicity may necessitate pH-controlled storage to prevent hydrolysis .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Systematic Modifications : Vary substituents on the pyridazine (position 6) and piperazine (alkyl/aryl groups).
- In Vitro Assays : Test against kinase panels or GPCRs to assess target selectivity.
- Molecular Docking : Use homology models to predict binding interactions, as seen in triazolopyrimidine analogs .
Basic: What chromatographic methods resolve stereoisomers or tautomers during purification?
Answer:
- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities.
- Chiral Stationary Phases : Separate enantiomers (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- pH-Controlled Mobile Phases : Stabilize tautomeric forms (e.g., thione ↔ thiol) .
Advanced: How to align computational logP predictions with experimental permeability data?
Answer:
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Measures passive diffusion.
- Shake-Flask Method : Determines experimental logP. Discrepancies with XLogP3 predictions indicate hydrogen bonding or ionization effects, as observed in benzodioxole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
